N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Catalog No.
S11806152
CAS No.
M.F
C21H23NO6
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methyl...

Product Name

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

IUPAC Name

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C21H23NO6/c1-14-7-8-17(28-14)13-22(12-16-6-5-9-27-16)21(23)15-10-18(24-2)20(26-4)19(11-15)25-3/h5-11H,12-13H2,1-4H3

InChI Key

NBYPWYNOQYUKSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is an organic compound featuring a complex structure that includes a furan ring, multiple methoxy groups, and a benzamide moiety. The presence of the furan rings contributes to its aromatic properties and potential biological activities. The trimethoxybenzamide structure enhances its reactivity and interaction capabilities with various biological targets, making it a subject of interest in medicinal chemistry.

Typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amide nitrogen can undergo nucleophilic attack, particularly in the presence of strong nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitutions at the ortho or para positions due to the electron-donating effects of the methoxy groups.
  • Oxidation: The furan ring can be oxidized to form more reactive intermediates, which may lead to further functionalization.

These reactions can be utilized to synthesize derivatives that may exhibit enhanced biological activity or altered physical properties.

Research indicates that compounds containing furan rings exhibit a range of biological activities, including:

  • Anticancer Activity: Furan derivatives have been studied for their potential as anticancer agents. For instance, some furan-containing compounds have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting proliferation.
  • Antimicrobial Properties: Certain derivatives demonstrate antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects: Some furan derivatives have been linked to anti-inflammatory activities, potentially through inhibition of inflammatory pathways.

The specific biological activity of N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is still under investigation, but its structural features suggest it may possess similar properties.

The synthesis of N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of furan derivatives with appropriate amines or benzamides under acidic or basic conditions.
  • Alkylation Reactions: The introduction of the furan moiety can be accomplished via alkylation using furan-2-carbaldehyde and suitable benzyl amines.
  • Functional Group Modifications: Subsequent modifications can introduce methoxy groups onto the benzene ring through methylation reactions using reagents like methyl iodide in the presence of a base.

These synthetic approaches allow for the generation of various derivatives with potentially enhanced biological properties.

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics, this compound may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural applications as a natural pesticide.
  • Material Science: The unique properties of furan derivatives may also find applications in creating novel materials with specific functionalities.

Interaction studies involving N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically focus on its binding affinity with biological targets. Techniques used include:

  • Molecular Docking Studies: These computational methods predict how the compound interacts with specific proteins or enzymes at the molecular level.
  • Spectroscopic Methods: Techniques such as NMR and IR spectroscopy help elucidate structural changes upon binding to targets.

Such studies are crucial for understanding how modifications to the compound's structure influence its biological activity and selectivity towards specific targets.

Similar Compounds: Comparison with Other Compounds

N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
Furan-2-carbaldehydeFuran ring with aldehyde functionalityReactive carbonyl group
3,4-DimethoxybenzylamineBenzyl amine with fewer methoxy groupsLess sterically hindered
5-MethylfuranMethyl-substituted furanDifferent reactivity patterns
3-(Furan-2-yl)propanoic acidFuran ring attached to a carboxylic acidAcidic functionality
N-(furan-2-carboxymethyl)benzamideCarboxymethyl group attached to furanDifferent functional group leading to varied reactivity

The uniqueness of N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide lies in its combination of both furan and trimethoxybenzene functionalities. This unique structure potentially leads to diverse reactivity and biological profiles not observed in simpler analogs.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

385.15253745 g/mol

Monoisotopic Mass

385.15253745 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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